![molecular formula C19H20ClN5OS B2355054 1-(氮杂环-1-基)-2-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代乙酮 CAS No. 893912-96-4](/img/structure/B2355054.png)

1-(氮杂环-1-基)-2-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

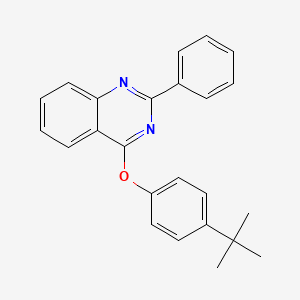

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .

Synthesis Analysis

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation in good yields . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .科学研究应用

抗菌和抗癌特性

- 抗菌和抗癌活性:Hafez、El-Gazzar 和 Al-Hussain (2016) 对与所讨论化学品相关的吡唑衍生物的研究表明具有显着的抗菌和抗癌活性。一些化合物甚至表现出比参考药物多柔比星更高的抗癌活性 (Hafez、El-Gazzar 和 Al-Hussain,2016)。

合成和化学性质

- 合成中的催化作用:Miyashita 等人 (1990) 描述了唑盐在合成吡唑并[3,4-d]嘧啶衍生物中的催化作用,为创建此类化合物的有效方法提供了见解 (Miyashita、Matsuda、Iijima 和 Higashino,1990)。

- 各种衍生物的前体:Abdelhamid、Fahmi 和 Baaiu (2016) 探讨了使用吡唑并[3,4-d]嘧啶衍生物作为合成各种杂环化合物的原料,表明这些化合物在化学合成中的多功能性 (Abdelhamid、Fahmi 和 Baaiu,2016)。

在医学和药理学中的应用

- 抗肿瘤评估:Kandeel 等人 (2012) 的研究强调了某些吡唑并[3,4-d]嘧啶衍生物对各种细胞系的有效抗肿瘤活性,其中一些显示出相当的有效性 (Kandeel、Mohamed、Abd El Hamid 和 Negmeldin,2012)。

生物学应用

- 衍生物的抗菌活性:Shah 等人 (2014) 合成了基于氮杂环-2-酮的吡唑啉衍生物,包括具有 4-氯苯基基团的衍生物,并发现它们具有显着的抗菌和抗真菌特性 (Shah、Patel、Prajapati、Vaghari 和 Parmar,2014)。

- 腺苷受体亲和力:Harden、Quinn 和 Scammells (1991) 研究了吡唑并[3,4-d]嘧啶类似物对 A1 腺苷受体的亲和力,表明潜在的药理学应用 (Harden、Quinn 和 Scammells,1991)。

农业应用

- 除草剂活性:Luo 等人 (2017) 合成了吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物并评估了它们的除草剂活性,证明了在农业中的潜在用途 (Luo、Zhao、Zheng 和 Wang,2017)。

作用机制

While the specific mechanism of action for “1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone” is not available, related compounds have shown promising cytotoxicity against tested cancer cell lines . They have been found to inhibit cell cycle progression and induce apoptosis in cancer cells .

属性

IUPAC Name |

1-(azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5OS/c20-14-5-7-15(8-6-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWWIPRSBQADSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)

![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)